Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride

Description

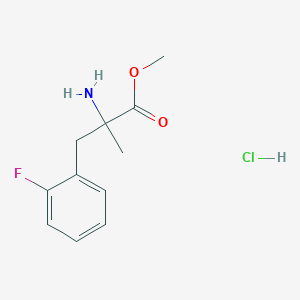

Methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride is a fluorinated amino acid ester derivative with a hydrochloride salt. Its structure features:

- A 2-fluorophenyl group at the β-position of the propanoate chain.

- A methyl substituent on the α-carbon adjacent to the amino group.

- A methyl ester moiety, enhancing lipophilicity compared to carboxylic acid analogs.

The compound’s design combines halogenation and branching to modulate physicochemical and pharmacological properties.

Properties

Molecular Formula |

C11H15ClFNO2 |

|---|---|

Molecular Weight |

247.69 g/mol |

IUPAC Name |

methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate;hydrochloride |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-11(13,10(14)15-2)7-8-5-3-4-6-9(8)12;/h3-6H,7,13H2,1-2H3;1H |

InChI Key |

VIAOUIAUTCOPIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1F)(C(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride typically involves a multi-step process. One common method includes the following steps:

Formation of the Amino Group:

Fluorophenyl Group Addition: The fluorophenyl group is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated fluorophenyl compound.

Methylpropanoate Formation: The methylpropanoate moiety is formed through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-amino-3-(2-fluorophenyl)-2-methylpropanoatehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogenation Effects

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Para-fluorination enhances electron-withdrawing effects, which may improve binding affinity in receptor interactions. Substitution with chlorine (e.g., in and ) increases lipophilicity (Cl > F) and may alter metabolic stability.

Acetate derivatives (e.g., ) have shorter chains, which may reduce bioavailability due to lower solubility.

Pharmacological Implications :

- The hydrochloride salt improves water solubility across all analogs.

- Ortho-fluorinated phenyl groups (target compound) may hinder π-π stacking in protein binding compared to para-substituted analogs .

- Dual halogenation (e.g., 3-chloro-2-fluoro in ) could enhance target selectivity but increase toxicity risks.

Functional Group Variations: Ester vs. Acid vs. Amine

- Ester vs. Acid: Compared to propanoic acid hydrochlorides (e.g., 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid HCl in ), ester derivatives like the target compound exhibit higher lipophilicity, favoring membrane permeability but reduced renal clearance.

Biological Activity

Methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride is characterized by the following chemical structure:

- Molecular Formula : C10H13ClFNO2

- Molecular Weight : 221.67 g/mol

This compound features a fluorinated aromatic ring, which is often associated with enhanced biological activity due to increased lipophilicity and altered binding interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, analogs have shown effectiveness against various cancer cell lines, suggesting a potential application in cancer therapy .

- Enzyme Inhibition : Compounds related to methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride have been studied for their ability to inhibit specific enzymes, particularly protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways .

- Interaction with Receptors : The presence of the 2-fluorophenyl group may enhance the binding affinity of the compound to specific receptors or enzymes, facilitating its biological effects.

- Modulation of Signaling Pathways : By inhibiting PTPs, this compound could potentially disrupt signaling pathways involved in cell growth and proliferation, making it a candidate for further investigation in cancer treatment .

Antitumor Studies

A study focusing on related compounds demonstrated that they exhibit cytotoxic effects on various cancer cell lines, including HL60 (human leukemia) and MCF7 (breast cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest, indicating a multifaceted approach to antitumor activity .

Enzyme Inhibition Studies

Research has shown that methyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate hydrochloride analogs act as mixed inhibitors of PTPs. For instance, one study reported an IC50 value of approximately 1.37 µM against YopH, a pathogenic PTP, highlighting the compound's selectivity and potency in inhibiting specific enzymatic activities .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.